Essential Pharmacophoric Subunit for Nanomolar MAT2A Inhibition
The 2-chloro-6-fluorostyryl subunit, derived from 2-chloro-6-fluoro-N-methylaniline, is a critical structural determinant for potent MAT2A inhibition. FIDAS-5, which incorporates this subunit, inhibits MAT2A with an IC50 of 2.1 µM, while the corresponding 2,6-difluorostyryl analog (FIDAS 1a) exhibits activity only in the low micromolar range . This difference is attributed to enhanced binding interactions conferred by the chloro substituent. The SAR study confirms that the 2-chloro-6-fluoro substitution pattern is essential for achieving nanomolar potency [1].
| Evidence Dimension | MAT2A inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (FIDAS-5 containing the 2-chloro-6-fluorostyryl subunit) |
| Comparator Or Baseline | IC50 = low micromolar range (FIDAS 1a with 2,6-difluorostyryl subunit) |
| Quantified Difference | Approximately 10-100 fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This directly impacts the viability of lead optimization campaigns; the 2-chloro-6-fluorostyryl subunit is a validated starting point for developing potent MAT2A inhibitors with anticancer potential.
- [1] Zhang W, et al. 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. J Med Chem. 2014;57(14):6083–6091. View Source
